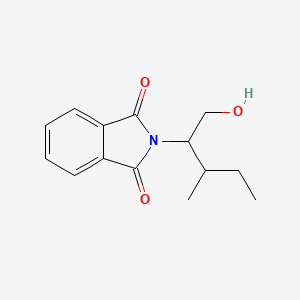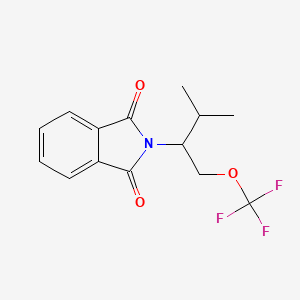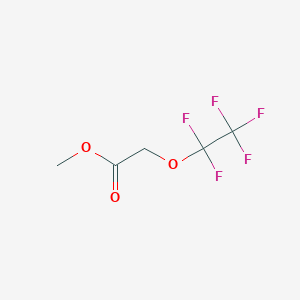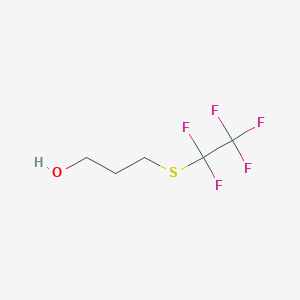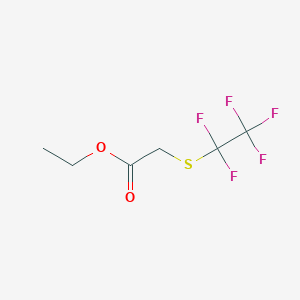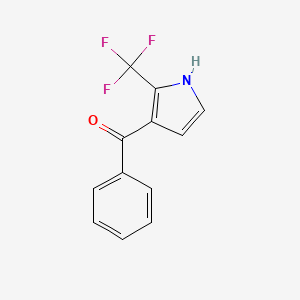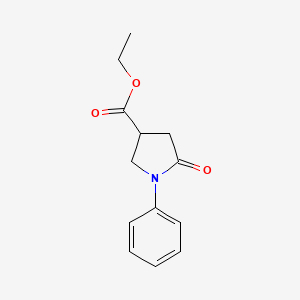![molecular formula C6H13ClF3NO B6351473 N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% CAS No. 1301739-45-6](/img/structure/B6351473.png)
N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%” is likely a chemical compound that contains a propyl group, a trifluoromethoxy group, and an ethylamine group. It’s also likely to be in the form of a hydrochloride salt .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving alkylation or substitution . For example, propylamine can be prepared by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride .Molecular Structure Analysis
The compound likely contains a central nitrogen atom bonded to a propyl group and an ethyl group. The ethyl group is likely further substituted with a trifluoromethoxy group .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in typical amine reactions, such as acting as a base or nucleophile .Scientific Research Applications
N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of peptides, and as an intermediate in the synthesis of other organic compounds. It has also been used in the synthesis of polymers, in the preparation of lipid-based nanoparticles, and in the synthesis of polymers with controlled molecular weights. In addition, N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% has been used in the synthesis of optically active compounds and in the synthesis of polymeric materials with improved properties.
Mechanism of Action
Target of Action
It is known that fluorinated compounds, including those with a trifluoromethoxy group, are frequently used in pharmaceutical research and have found increased utility as substituents in bioactive compounds .
Mode of Action
The trifluoromethoxy group is known to confer increased stability and lipophilicity, in addition to its high electronegativity . This suggests that the compound may interact with its targets in a way that enhances the stability and lipophilicity of the resulting complex.
Biochemical Pathways
Fluorinated compounds are known to play a significant role in various biochemical processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group, known for its stability and lipophilicity, may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
Given the known properties of the trifluoromethoxy group, it is plausible that the compound could induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propyl-(2-trifluoromethoxy-ethyl)-ammonium chloride .
Advantages and Limitations for Lab Experiments
The main advantage of using N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% in laboratory experiments is its high solubility in water. This makes it an ideal reagent for a variety of reactions and syntheses. Additionally, N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% is relatively stable and can be stored for extended periods of time. The main limitation of N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% is its high cost, which can make it prohibitively expensive for some laboratory experiments.
Future Directions
The potential future applications of N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% are vast. It has been studied for its potential applications in pharmaceuticals, biochemistry, and biotechnology. Additionally, it could be used in the synthesis of polymers with improved properties, in the synthesis of optically active compounds, and in the synthesis of lipid-based nanoparticles. Furthermore, N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% could be used in the development of new catalytic systems for the synthesis of organic compounds.
Synthesis Methods
N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% can be synthesized in a variety of ways. One of the most common methods is the reaction of N-propyl-2-chloroethanol with trifluoroacetic anhydride. This reaction occurs in the presence of a catalyst, such as pyridine, and yields N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% as the major product. Other methods for the synthesis of N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98% include the reaction of N-propyl-2-chloroethanol with trifluoromethanesulfonic anhydride, the reaction of N-propyl-2-chloroethanol with trifluoroacetic acid, and the reaction of N-propyl-2-chloroethanol with trifluoromethanesulfonic acid.
properties
IUPAC Name |
propyl-[2-(trifluoromethoxy)ethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-2-3-10-4-5-11-6(7,8)9;/h10H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZZDRSXXRIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH2+]CCOC(F)(F)F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)
